molecular formula C17H17NO3 B15192249 Norcinnamolaurine CAS No. 34168-00-8

Norcinnamolaurine

Cat. No.: B15192249
CAS No.: 34168-00-8
M. Wt: 283.32 g/mol
InChI Key: IZZKMFBIJVLUFA-OAHLLOKOSA-N
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Description

Contextualization within Benzylisoquinoline Alkaloid Research

Norcinnamolaurine is classified as a benzylisoquinoline alkaloid (BIA), a large and diverse group of plant-derived specialized metabolites. javeriana.edu.comdpi.com BIAs are formed from the amino acid tyrosine and are characterized by a tetrahydroisoquinoline core. sci-hub.se This class of compounds is of great importance due to the potent pharmacological activities exhibited by many of its members, such as the analgesics morphine and codeine, and the anti-infective agents berberine (B55584) and palmatine. genome.jp

The biosynthesis of all benzylisoquinoline alkaloids proceeds through a common intermediate, norcoclaurine. mdpi.com The enzyme norcoclaurine synthase (NCS) catalyzes the initial committed step in BIA biosynthesis, the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov this compound's position within this extensive family of compounds makes it a subject of interest for understanding the chemical diversity and biosynthetic pathways of alkaloids. It serves as a precursor in the synthesis of more complex alkaloids and as a model compound for studying benzylisoquinoline chemistry.

Historical Perspectives on this compound Studies

This compound was first identified as a new alkaloid from the bark of a Cinnamomum species. publish.csiro.auresearchgate.net Its structure was elucidated using nuclear magnetic resonance (N.M.R.) and mass spectroscopy. This was later confirmed through its conversion to cinnamolaurine (B12758525) and by the synthesis of its racemic form. publish.csiro.auresearchgate.net Early studies also established its stereochemistry, indicating that (+)-norcinnamolaurine belongs to the D-series of benzylisoquinoline alkaloids. publish.csiro.au

Historically, research has focused on the isolation and characterization of this compound from various plant species. It has been isolated from plants such as Lindera glauca, Neolitsea species, and Aloe vera. nih.gov Its presence in different plant genera has also made it a point of interest for chemotaxonomic studies, which use chemical constituents to help classify and differentiate between plant species. chula.ac.th For instance, the presence of this compound and bisnorargemonine (B14073596) in the genus Neolitsea but not in Litsea supports their classification in the subtribe Litseineae. chula.ac.th

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34168-00-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol

InChI

InChI=1S/C17H17NO3/c19-13-3-1-11(2-4-13)7-15-14-9-17-16(20-10-21-17)8-12(14)5-6-18-15/h1-4,8-9,15,18-19H,5-7,10H2/t15-/m1/s1

InChI Key

IZZKMFBIJVLUFA-OAHLLOKOSA-N

Isomeric SMILES

C1CN[C@@H](C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O

Origin of Product

United States

Isolation and Natural Occurrence Investigations

Solvent-Based Extraction Techniques

The initial step in isolating Norcinnamolaurine from plant material typically involves extraction with a suitable solvent. The choice of solvent is crucial and depends on the polarity of the target compound.

Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction from plant materials, such as the bark of Neolitsea aureo-sericea. The process often involves acidifying the crude extract, followed by basification and subsequent extraction with a less polar solvent like chloroform. chula.ac.th For instance, a crude alkaloid extract from Neolitsea aureo-sericea was obtained by acidifying a sticky mass with 5% acetic acid, followed by basification with strong ammonia (B1221849) solution and extraction with chloroform. chula.ac.th

Modern extraction techniques such as accelerated solvent extraction (ASE) offer a more efficient and automated alternative. researchgate.netthermofisher.com ASE utilizes common solvents at elevated temperatures and pressures to expedite the extraction process from solid and semisolid matrices. researchgate.net Other methods like maceration, decoction, and reflux extraction are also employed, with the choice depending on the nature of the plant material and the desired purity of the extract. mdpi.comnih.gov

Chromatographic Separation Methodologies

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of plant metabolites.

Column chromatography is a fundamental technique used for the isolation of this compound. Silica (B1680970) gel or alumina (B75360) are frequently used as the stationary phase. The separation is typically achieved by eluting the column with a gradient of solvents, which separates the alkaloids based on their polarity. For example, the crude alkaloid extract from Neolitsea aureo-sericea was subjected to silica gel column chromatography using a chloroform-methanol mixture to isolate this compound. chula.ac.th

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the separation and purification of alkaloids like this compound. researchgate.net It offers high resolution and sensitivity, making it suitable for both analytical and preparative purposes. Thin-Layer Chromatography (TLC) is often used for preliminary analysis and to monitor the progress of column chromatography separations.

Advanced Isolation Technologies

The isolation of this compound, a benzylisoquinoline alkaloid, has traditionally been achieved through methods like column chromatography. However, modern advancements in extraction technology offer more efficient, rapid, and environmentally friendly alternatives for isolating such thermolabile compounds from complex plant matrices. These technologies are pivotal in overcoming the limitations of conventional methods, which are often time-consuming and require large quantities of organic solvents. oup.com

Key advanced isolation technologies applicable to this compound and related alkaloids include:

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ is advantageous due to its low critical temperature (31.1°C), making it ideal for extracting heat-sensitive compounds like this compound. nih.govmdpi.com Its solvating power can be finely tuned by altering pressure and temperature. mdpi.com For polar alkaloids, the efficiency of SFE is significantly enhanced by adding a polar co-solvent, or modifier, such as ethanol or methanol. mdpi.com The use of basified modifiers, for instance, methanol containing diethylamine, has been shown to further improve the extraction efficiency of alkaloids from plant materials. google.comresearchgate.net SFE is recognized as a "green" technology because it uses a non-toxic, non-flammable, and readily available solvent that can be easily removed from the final extract, leaving minimal residue.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant sample, causing the plant cells to rupture and release their contents into the solvent. nih.gov This method drastically reduces extraction time and solvent consumption compared to conventional techniques. oup.com It has been successfully applied to extract benzylisoquinoline alkaloids like berberine (B55584) from Berberis species. oup.com Careful control of microwave power and temperature is necessary to prevent the degradation of thermolabile alkaloids.

Ultrasonic Extraction (Ultrasound-Assisted Extraction - UAE): In this method, high-frequency sound waves (ultrasound) are used to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant material generates high-energy jets that disrupt cell walls, facilitating the release of intracellular compounds. nih.gov UAE is efficient and can be performed at low temperatures, which is beneficial for preserving the integrity of compounds like this compound. nih.gov However, prolonged exposure can generate heat, so temperature control, often with an ice bath, is recommended. nih.gov

These advanced methods represent a significant step forward from traditional solvent extraction, offering higher efficiency, reduced environmental impact, and better preservation of the chemical integrity of the isolated natural products. maxapress.com

Strategies for Comprehensive Natural Product Profiling

Comprehensive profiling of natural products in a plant extract is essential for identifying the full spectrum of compounds present, including major and minor constituents. For this compound and other alkaloids, this involves sophisticated analytical strategies that go beyond simple isolation and characterization of a single molecule. Modern approaches integrate advanced separation science with high-resolution spectroscopic techniques, often within a metabolomics framework.

Metabolomics in Natural Product Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. frontlinegenomics.comkoreascience.kr When applied to plant extracts, it provides a chemical "fingerprint" of the sample. This can be approached in two ways:

Targeted Metabolomics: Focuses on the precise identification and quantification of a specific, predefined group of known metabolites, such as benzylisoquinoline alkaloids. frontlinegenomics.com

Key Analytical Platforms

The core of modern natural product profiling relies on hyphenated analytical techniques, which couple a high-performance separation method with a sensitive detection system, typically a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used platform for alkaloid analysis. nih.gov High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) provides excellent separation of complex mixtures. The separated compounds are then introduced into a mass spectrometer, which provides information on their molecular weight and structural fragments. maxapress.comnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF-MS), are particularly valuable as they provide highly accurate mass measurements, facilitating the determination of elemental compositions. frontiersin.org Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide structural clues that help in the identification of known and unknown alkaloids. nih.gov

HPLC-SPE-NMR: This advanced technique combines the separation power of HPLC with the definitive structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Fractions from the HPLC are automatically trapped on a Solid Phase Extraction (SPE) cartridge, washed, and then eluted with a deuterated solvent directly into an NMR spectrometer. This allows for the structural characterization of multiple compounds from a single chromatographic run, even from small amounts of plant material. researchgate.net This method was successfully used to characterize 14 different alkaloids, including reticuline (B1680550) and boldine, from the leaves of Neolitsea sericea. nih.govresearchgate.net

Data Tables

Table 1: Natural Occurrence of this compound

Plant Species Family Plant Part Reference(s)
Neolitsea aureo-sericea Lauraceae Bark, Stem Bark nih.govmdpi.com
Lindera glauca Lauraceae Not specified
Sassafras albidum Lauraceae Root Bark oup.com
Mezilaurus synandra Lauraceae Stems sciex.com
Cinnamomum sp. Lauraceae Not specified researchgate.net
Cryptocarya rugulosa Lauraceae Bark oup.com
Aloe vera Asphodelaceae Not specified
Ocotea caudata Lauraceae Leaves oup.com

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Routes to Norcinnamolaurine

The biosynthesis of virtually all 2,500 known BIAs begins with a common precursor, (S)-norcoclaurine. cabidigitallibrary.orgnih.govnih.gov This central intermediate is formed through the stereoselective Pictet-Spengler condensation of two tyrosine-derived molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net

The proposed pathway to this compound proceeds from (S)-norcoclaurine through a series of modifications. While the precise sequence and enzymes specific to this compound are not fully elucidated, the general steps in BIA biosynthesis provide a framework. These steps include O-methylation, N-methylation, hydroxylation, and the formation of a methylenedioxy bridge. mdpi.comoup.com

This compound's structure is characterized by a methylenedioxy group at the C-6 and C-7 positions of the isoquinoline (B145761) ring. The formation of this bridge is a critical step, typically catalyzed by cytochrome P450 enzymes. Following the initial formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions would occur to create the necessary precursors for the methylenedioxy bridge formation. This compound is the N-demethylated analog of cinnamolaurine (B12758525), suggesting that it is either a direct product from norcoclaurine derivatives or formed via the demethylation of cinnamolaurine. uow.edu.au The entire process is a testament to the intricate and highly regulated nature of plant secondary metabolism. dbca.wa.gov.au

Role of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis

The synthesis of BIAs is governed by a specific set of enzyme families, including lyases, transferases, and oxidoreductases. frontiersin.orgnih.gov These enzymes catalyze the crucial C-C bond formations, cyclizations, and functional group modifications that create the vast diversity of BIA structures. oup.com

Enzyme ClassExample EnzymeFunction in BIA PathwaySubstrate(s)Product(s)
Lyase (Pictet-Spenglerase) Norcoclaurine Synthase (NCS)Catalyzes the first committed step; condensation to form the benzylisoquinoline core.Dopamine, 4-HPAA(S)-Norcoclaurine
Transferase (O-methyltransferase) Norcoclaurine 6-O-methyltransferase (6OMT)Methylates the hydroxyl group at the C-6 position.(S)-Norcoclaurine(S)-Coclaurine
Transferase (N-methyltransferase) Coclaurine N-methyltransferase (CNMT)Methylates the secondary amine of the isoquinoline ring.(S)-Coclaurine(S)-N-methylcoclaurine
Oxidoreductase (Cytochrome P450) CYP80 Family (e.g., Berbamunine synthase)Catalyzes phenol (B47542) coupling, hydroxylation, and methylenedioxy bridge formation.1-benzylisoquinoline precursorsDimeric BIAs, hydroxylated intermediates
Oxidoreductase (FAD-dependent) Berberine (B55584) Bridge Enzyme (BBE)Forms the berberine bridge by cyclizing the N-methyl group, creating a new ring.(S)-Reticuline(S)-Scoulerine

This table presents key enzyme classes and representative examples involved in the general biosynthetic pathway leading to various benzylisoquinoline alkaloids.

Norcoclaurine Synthase (NCS) is the gatekeeper enzyme for BIA biosynthesis. nih.gov It belongs to the pathogenesis-related 10 (PR10)/Bet v1 protein family, a classification unique within BIA metabolism. nih.govresearchgate.netoup.com NCS catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to produce (S)-norcoclaurine, the foundational scaffold for thousands of alkaloids. nih.govresearchgate.net

Research has illuminated the enzyme's catalytic mechanism. Crystallographic and kinetic studies support a "dopamine-first" mechanism, where dopamine binds to the active site before the aldehyde substrate. acs.orgrcsb.org The active site is a 20 Å-long tunnel containing key amino acid residues, including Glutamate-110 (Glu-110) and Lysine-122 (Lys-122), which are vital for catalysis. acs.orgmdpi.comnih.gov The mechanism proceeds through a bifunctional catalytic process, where the enzyme facilitates the formation of an iminium ion intermediate, followed by a stereospecific ring closure to yield the final product. mdpi.com

Research AspectKey FindingSignificance
Enzyme Family Belongs to the Pathogenesis-Related 10 (PR10)/Bet v1 superfamily. nih.govresearchgate.netUnique among BIA enzymes; suggests a distinct evolutionary origin.
Catalytic Mechanism Follows a "dopamine-first" binding order and proceeds via an iminium ion intermediate. acs.orgmdpi.comProvides a detailed understanding of substrate interaction and reaction progression.
Key Active Site Residues Glu-110 and Lys-122 are crucial for the catalytic process. mdpi.comnih.govPinpoints the specific amino acids responsible for catalysis, enabling targeted engineering.
Structural Basis High-resolution X-ray crystallography has revealed the active site geometry. rcsb.orgnih.govAllows for precise modeling of the enzyme-substrate interactions that dictate stereoselectivity.

This table summarizes significant research findings related to the mechanism of Norcoclaurine Synthase (NCS).

Stereochemistry is a critical determinant of the biological activity of alkaloids. The BIA pathway is characterized by a high degree of stereospecificity, which begins with the NCS enzyme. NCS exclusively produces the (S)-enantiomer of norcoclaurine, which dictates the stereochemistry of a vast number of downstream products. cabidigitallibrary.orgnih.govoup.com this compound has been confirmed to belong to the D-series of benzylisoquinoline alkaloids, which corresponds to the (S)-configuration at the C-1 position, consistent with its origin from the NCS-catalyzed reaction. uow.edu.au

While NCS is strictly stereoselective, the specificity of subsequent enzymes can vary. For instance, some O-methyltransferases have been found to accept both (R)- and (S)-configured substrates. mdpi.comnih.gov However, key branch-point enzymes often exhibit strict stereospecificity. A prominent example is the conversion of (S)-reticuline, a central BIA intermediate. The stereoisomer of reticuline (B1680550) determines the ultimate metabolic fate; for example, (R)-reticuline is the precursor to morphinan (B1239233) alkaloids, while (S)-reticuline leads to the production of other alkaloids like sanguinarine (B192314) and noscapine. mdpi.comnih.gov This enzymatic control of stereochemistry is fundamental to the structural diversification of BIAs.

Norcoclaurine Synthase (NCS) Catalysis Mechanisms

Metabolic Engineering and Pathway Elucidation Approaches

Understanding and manipulating BIA biosynthetic pathways rely on advanced molecular and genetic techniques. eurekaselect.com The elucidation of these complex pathways is a significant challenge, often hindered by the lack of identified genes for key catalytic steps. nih.gov

Pathway elucidation often involves a combination of genomics, transcriptomics, and metabolomics to identify candidate genes. nih.gov Functional validation of these genes is then performed. For example, silencing the NCS gene in opium poppy (Papaver somniferum) led to a profound reduction in alkaloid levels, confirming the enzyme's essential role in vivo. researchgate.net

Metabolic engineering seeks to modify these pathways to enhance the production of valuable compounds or create novel ones. pnas.org This can involve overexpressing genes encoding rate-limiting enzymes or introducing genes from one plant species into another. eurekaselect.compnas.org A powerful and increasingly common approach is the heterologous reconstitution of BIA pathways in microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govacs.org These microbial factories allow for rapid testing of gene function and pathway optimization in a controlled environment, a strategy often referred to as "plug-and-play" biosynthesis. nih.gov This approach has been instrumental in discovering new BIA biosynthetic genes and provides a sustainable platform for producing complex plant-derived molecules. frontiersin.orgnih.gov

ApproachDescriptionExample ApplicationOutcome
Gene Silencing Reducing the expression of a specific gene to observe the effect on the metabolic profile.Silencing of NCS in Papaver somniferum. researchgate.netDrastically reduced alkaloid accumulation, confirming NCS's critical role.
Heterologous Expression (in plants) Introducing a gene from one species into another to create a new metabolic capability.Ectopic expression of (S)-scoulerine 9-O-methyltransferase (SMT) in Eschscholzia californica cells. pnas.orgCaused the accumulation of benzylisoquinoline alkaloids not normally produced by the host.
Heterologous Reconstitution (in microbes) Assembling a multi-step biosynthetic pathway in a microbial host like yeast or E. coli. nih.govacs.orgReconstitution of BIA pathways in Saccharomyces cerevisiae. nih.govEnabled rapid functional screening of candidate genes and production of alkaloids.
Pathway Elucidation using 'Omics' Integrating transcriptomics and metabolomics to identify genes correlated with the production of specific metabolites. nih.govElucidation of the salidroside (B192308) pathway in Rhodiola rosea. nih.govIdentified all the genes required for the complete biosynthesis of salidroside.

This table outlines key methodologies used to study and engineer benzylisoquinoline alkaloid pathways.

Synthetic Strategies and Chemical Transformations

Total Synthesis Methodologies of Norcinnamolaurine

The creation of this compound in the laboratory, known as total synthesis, is a critical endeavor that allows for further study and the production of analogues. organic-chemistry.orgcri.or.th Various approaches have been developed, with the Pictet-Spengler reaction being a cornerstone of many synthetic routes. researchgate.netwikipedia.org

Pictet-Spengler Cyclization Approaches and Modifications

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of this compound. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a dopamine (B1211576) derivative with an arylacetaldehyde. nih.gov

Modifications to the classic Pictet-Spengler conditions have been explored to improve yields and introduce stereocontrol. These include the use of various acid catalysts and reaction conditions to optimize the cyclization step. numberanalytics.commdpi.com The reaction's versatility has made it a central strategy in the synthesis of numerous alkaloids. mdpi.com

N-Acyl-Pictet–Spengler Condensation Optimization

An important variation of the Pictet-Spengler reaction is the N-acyl-Pictet-Spengler condensation. researchgate.net In this approach, the nitrogen of the β-arylethylamine is first acylated. This modification enhances the electrophilicity of the intermediate iminium ion, facilitating the ring-closing step under milder conditions. researchgate.net

Systematic investigations have focused on optimizing this reaction for the synthesis of 1-benzyltetrahydroisoquinolines like this compound. nih.gov This includes the use of ω-methoxystyrenes as stable precursors to the required arylacetaldehydes. nih.gov

Application of Ethoxycarbonyl Group as Activating and Protective Agent

A significant advancement in the synthesis of this compound and related alkaloids involves the dual use of the ethoxycarbonyl group. nih.gov This group can act as both an activating group for the N-acyl-Pictet-Spengler reaction and as a protective group for phenolic hydroxyls. nih.govresearchgate.net

This strategy streamlines the synthetic sequence by allowing for the simultaneous deprotection of both the nitrogen and oxygen functionalities in a single step. nih.gov For instance, treatment with lithium alanate can lead to N-methylated products, while using an alkyllithium reagent can yield the N-nor analogues like this compound. researchgate.net This approach avoids the need for more complex protecting group manipulations, making the synthesis more efficient. researchgate.net

ReagentResulting Functional Group
Lithium AlanateN-methyl
AlkyllithiumN-H (N-nor)

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of this compound is crucial for obtaining a specific enantiomer. Asymmetric Pictet-Spengler reactions have been developed to achieve this, often employing chiral auxiliaries or catalysts to induce facial selectivity during the cyclization step. mdpi.comrsc.org

Enzymatic methods have also emerged as a powerful strategy for stereoselective synthesis. nih.gov Enzymes like norcoclaurine synthase can catalyze the Pictet-Spengler condensation with high enantioselectivity, offering a green and efficient alternative to traditional chemical methods. nih.gov These biocatalytic approaches are inspired by the biosynthetic pathways of alkaloids in nature. nih.gov

Chemical Reactivity and Derivatization Studies

The chemical structure of this compound, with its electron-rich aromatic rings and reactive functional groups, allows for a variety of chemical transformations. These reactions are not only important for confirming its structure but also for creating new derivatives with potentially interesting properties.

Oxidation Reactions and Mechanistic Insights

The phenolic hydroxyl group in this compound is susceptible to oxidation. Under acidic or enzymatic conditions, this group can be oxidized to form quinones. Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium trioxide.

The mechanism of this oxidation is believed to proceed through the deprotonation of the phenolic hydroxyl group. This is followed by an electron transfer to generate a resonance-stabilized phenoxy radical, which then rearranges to the corresponding quinone. This reactivity is a characteristic feature of many benzylisoquinoline alkaloids.

Oxidizing AgentReaction ConditionProduct Type
Potassium Permanganate (KMnO₄)Acidic MediaQuinone
Chromium Trioxide (CrO₃)Controlled pHQuinone
Quinone Formation Pathways

The oxidation of this compound to form quinones can be accomplished using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) in an acidic medium and chromium trioxide (CrO₃) under controlled pH conditions. The reaction proceeds through the deprotonation of the phenolic hydroxyl group, followed by electron transfer to form a resonance-stabilized phenoxy radical, which then rearranges to a quinone.

Quinone formation is a common bioactivation pathway for many aromatic compounds. researchgate.net The process can occur via a direct two-electron enzymatic oxidation or through two successive one-electron chemical oxidations of a catechol intermediate. scienceopen.com In some cases, P450 enzymes catalyze O-dealkylation to form a catechol, which is then readily oxidized to an o-quinone. scienceopen.comnih.gov

Role of Phenoxy Radicals

The formation of phenoxy radicals is a key mechanistic step in the oxidation of this compound. These radicals are generated through the deprotonation of the phenolic hydroxyl group followed by an electron transfer. The resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. frontiersin.org This delocalization plays a crucial role in the subsequent rearrangement to form the quinone structure.

Phenoxy radical coupling reactions are prevalent in nature, often catalyzed by enzymes like laccases, peroxidases, or cytochrome P450s, and are fundamental in the biosynthesis of complex natural products such as lignans (B1203133) and lignin. frontiersin.org The reactivity of these radicals is influenced by the electronic properties of the substituents on the aromatic ring. caldic.com For instance, the phenoxy radical of p-methoxyphenol is stabilized by resonance with the lone pair electrons of the p-methoxy oxygen atom, leading to some localization of the radical electron on the para-position. caldic.com

Reduction Reactions and Product Characterization

The tetrahydroisoquinoline core of this compound and its derivatives can undergo various reduction reactions, leading to the formation of dihydro derivatives and facilitating further modifications like N-methylation.

Dihydro Derivative Synthesis

The reduction of the tetrahydroisoquinoline moiety in this compound can yield dihydro derivatives. A common method for this transformation is catalytic hydrogenation, utilizing hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst. This reaction specifically targets the reduction of the tetrahydroisoquinoline ring system.

The synthesis of dihydro derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of heterocyclic compounds. For example, various dihydrouracil (B119008) analogs have been synthesized and evaluated for their biological activities. mdpi.com Similarly, the synthesis of 4,5-dihydro-1H- Current time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thione derivatives has been reported, highlighting the utility of reduction reactions in generating diverse chemical scaffolds. mdpi.com

N-Methylation Strategies

The secondary amine in the this compound structure provides a site for N-methylation. One approach involves the cleavage of an ethoxycarbonyl protecting group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which then enables the N-methylation of the resulting amine to produce analogs such as N-methylcoclaurine.

Direct reductive N-methylation of nitro compounds has also been explored as a more straightforward method to synthesize N-methylated amines, avoiding the pre-preparation of the primary amine. researchgate.net For solid-phase synthesis, strategies involving the use of the o-NBS (o-nitrobenzenesulfonyl) protecting/activating group have been developed to achieve selective mono-N-methylation of primary amines. beilstein-journals.org Studies on norbelladine, a precursor to Amaryllidaceae alkaloids, have shown that N-methylation can influence biological activity, for instance by enhancing butyrylcholinesterase inhibition. nih.gov

Electrophilic Substitution Investigations

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, a common transformation for arenes. savemyexams.commsu.edu The electron-rich nature of the benzene (B151609) rings, particularly the one bearing the activating phenolic hydroxyl group, facilitates these reactions.

The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a slow, rate-determining step), followed by deprotonation to restore aromaticity (a fast step). msu.edumasterorganicchemistry.com

Common electrophilic substitution reactions for this compound include:

Halogenation: Introduction of a halogen, such as bromine, can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. unacademy.com

The phenolic hydroxyl group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. Computational studies, such as those using density functional theory, can predict the preferred site of substitution, which is often the para position due to reduced steric hindrance.

This compound as a Precursor in Complex Alkaloid Synthesis

This compound is a valuable precursor in the synthesis of more intricate alkaloids. Its chemical structure provides a foundational framework that can be elaborated upon to construct a variety of alkaloid skeletons. Alkaloids are a diverse class of naturally occurring compounds with a wide range of biological activities, and their synthesis is a significant area of chemical research. numberanalytics.com

Amino acids, such as tyrosine, are the primary biosynthetic precursors for many alkaloids, including the benzylisoquinoline class to which this compound belongs. egpat.comresearchgate.net In plants, (S)-norcoclaurine, a closely related compound, is the first benzylisoquinoline alkaloid scaffold formed. researchgate.net

Synthetic strategies often mimic these biosynthetic pathways. numberanalytics.com this compound can be used to build more complex structures, such as bisbenzylisoquinoline alkaloids. egpat.com For example, the synthesis of the bisindole alkaloid (+)-hazuntiphylline was achieved through a strategy involving the dimerization of a derivative of a related natural product. nih.gov The chemical reactivity of this compound allows for its use in total synthesis, partial synthesis, and biomimetic synthesis approaches to generate complex alkaloid diversity. numberanalytics.com

Computational and Theoretical Characterization

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing Norcinnamolaurine. tandfonline.comresearchgate.net These studies typically involve optimizing the molecule's geometry and then calculating various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net

For this compound, FMO analysis reveals the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The HOMO is the orbital that has the highest probability of donating an electron, while the LUMO is the most likely to accept an electron. nih.gov

In one study, the HOMO of this compound was found to be primarily located over the entire molecular structure, while the LUMO was concentrated in a specific region. researchgate.net The calculated HOMO-LUMO energy gap for this compound has been reported, with values around 5.1 eV in the gas phase. researchgate.net This relatively large energy gap suggests good stability for the molecule. researchgate.net The energy gap has been observed to decrease in the presence of solvents, indicating increased reactivity in solution. researchgate.net

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-0.6552
LUMONot specified
Energy Gap (Gas Phase)5.100
Energy Gap (Ethanol)5.169
Energy Gap (Methanol)5.170
Energy Gap (Ethyl Ethanoate)5.172
Energy Gap (Water)5.157

Data sourced from a 2024 study on the theoretical characterization of this compound. researchgate.net

In the case of this compound, NBO analysis has been used to investigate the intramolecular charge transfer and the stability arising from hyperconjugative interactions. tandfonline.com The analysis identifies the key donor-acceptor interactions and quantifies their stabilization energies. ustc.edu.cn

The Fukui function is a concept within DFT that helps to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. numberanalytics.comresearchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. numberanalytics.com

For this compound, Fukui function analysis has been performed to identify the specific atoms that are most likely to participate in chemical reactions. tandfonline.comresearchgate.net This information is valuable for understanding its potential interactions with biological targets. nih.gov The analysis involves calculating condensed Fukui functions for each atom in the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It is a useful tool for predicting how a molecule will interact with other charged species, such as receptors or enzymes. numberanalytics.com The MEP map uses a color-coded scale to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). researchgate.net

MEP analysis of this compound has been used to identify its electrophilic and nucleophilic regions. researchgate.net The map reveals the areas of the molecule that are most likely to be involved in electrostatic interactions, providing clues about its binding behavior. researchgate.net

Fukui Function Analysis

Vibrational and Spectroscopic Simulations

Computational methods can also be used to simulate the vibrational spectra of molecules, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. uzh.chgithub.comcomputabio.com These simulations are valuable for interpreting experimental spectra and for confirming the structure of a compound. uzh.ch

Theoretical calculations of the IR and NMR spectra of this compound have been performed to complement experimental studies. tandfonline.comresearchgate.net These predictions are typically based on DFT calculations and can help in the assignment of vibrational modes and chemical shifts. nih.gov

Simulated IR spectra for this compound have been generated, showing characteristic absorption bands for its functional groups. researchgate.net For example, the stretching vibrations of O-H and N-H groups have been identified in the theoretical spectrum. researchgate.net Similarly, predicted NMR spectra can provide information about the chemical environment of the different protons and carbons in the molecule. cheminfo.orgmestrelab.com

Nonlinear Optical Properties (NLO) Analysis

Computational analysis of this compound has extended to its nonlinear optical (NLO) properties. tandfonline.comingentaconnect.comfigshare.com NLO materials are of significant interest for their potential applications in photonics and optoelectronics, where they can be used to alter the phase, frequency, or amplitude of light. The investigation into this compound's NLO characteristics is part of a comprehensive analysis of its molecular properties. tandfonline.comingentaconnect.com Such studies typically involve calculating molecular hyperpolarizabilities to predict the NLO response. While detailed quantitative data from the specific study is not fully available in the snippets, the inclusion of NLO analysis in a comprehensive computational investigation highlights its perceived importance in characterizing the full profile of the molecule. tandfonline.comingentaconnect.comfigshare.com

Molecular Dynamics Simulations (MDS) and Conformational Analysis

Molecular Dynamics (MDS) simulations have been employed to study the behavior of this compound, particularly its interaction with biological targets such as the Aurora Kinase A (AURKA) protein, which is implicated in Triple-Negative Breast Cancer. tandfonline.comresearchgate.net These simulations provide insights into the dynamic stability and conformational changes of the this compound-protein complex over time. One study conducted simulations for 100 nanoseconds to assess parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.net

To quantify the binding affinity between this compound and its target protein, Molecular Mechanics with Generalized Born and Surface Area (MMGBSA) and Molecular Mechanics with Poisson-Boltzmann and Surface Area (MMPBSA) calculations have been performed. tandfonline.comingentaconnect.comresearcher.life These methods are used to estimate the free energy of binding of a ligand to a protein.

In a study investigating this compound as an inhibitor for AURKA, MMGBSA analysis was conducted. researchgate.net The results indicated a strong binding affinity. tandfonline.comingentaconnect.comresearchgate.net The stability of the interaction was further corroborated by MMPBSA analysis, reinforcing the findings of favorable binding. tandfonline.comingentaconnect.com

Table 1: Binding Free Energy Calculations for this compound-AURKA Complex

Analysis Method Finding Citation
MMGBSA Calculated to estimate the binding free energy, indicating a high affinity for the target protein. researchgate.net

| MMPBSA | Used to corroborate the stability and favorable binding of the this compound-protein complex. | tandfonline.comingentaconnect.com |

This table is interactive. Click on the headers to sort.

The stability and conformational dynamics of the this compound-AURKA complex were further investigated using Principal Component Analysis (PCA) and Free Energy Landscape (FEL) analysis. tandfonline.comresearchgate.netscilit.com PCA helps in identifying the most significant motions and variations in the protein's dynamics from the MD trajectory. researchgate.net

Binding Affinity Predictions (e.g., MMGBSA, MMPBSA)

Density Functional Theory (DFT) Applications in Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. simonsfoundation.orgajchem-a.com It has been applied to this compound to compute its electronic and chemical properties. tandfonline.comresearchgate.net DFT calculations are fundamental for understanding aspects like the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. researchgate.netajchem-a.com

In the context of structural elucidation, DFT is instrumental in optimizing the geometric structure of molecules like this compound. researchgate.netgeomar.de For flexible molecules, DFT calculations of NMR chemical shifts can be compared with experimental data to determine the correct relative and absolute configurations, a task that can be challenging with conventional methods alone. geomar.denih.gov DFT is also used to analyze a molecule's reactivity through indices like the Fukui function, which helps predict the most likely sites for nucleophilic or electrophilic attack. researchgate.netnumberanalytics.com The comprehensive analysis of this compound included DFT-based studies of its vibrational properties, Frontier Molecular Orbitals (FMO), and Fukui analysis. tandfonline.comingentaconnect.com

Table 2: Compound Names Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Investigations

Qualitative and Quantitative SAR Modeling Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for discovering and optimizing new drugs. longdom.org These studies establish a relationship between the chemical structure of a compound and its biological activity. longdom.orgresearchgate.net SAR can be broadly categorized into qualitative and quantitative approaches.

Qualitative SAR models are based on non-continuous data and help in identifying the presence or absence of specific structural features that are crucial for a compound's activity. For instance, a qualitative model might indicate that a phenolic hydroxyl group is essential for the antioxidant activity of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, develop mathematical relationships between the physicochemical properties of molecules and their biological activities. longdom.org These models use statistical methods to correlate descriptors (such as molecular weight, lipophilicity, and electronic parameters) with a quantitative measure of activity, like the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). longdom.orgfrontiersin.org While QSAR models for norcinnamolaurine itself are not extensively published, the principles of QSAR are widely applied to the broader class of benzylisoquinoline alkaloids for predicting their activities and optimizing lead compounds. longdom.org For example, QSAR can be employed to predict the blood-brain barrier permeability of new derivatives, a crucial parameter for neurologically active compounds. nih.gov

Generally, qualitative SAR models tend to have a higher balanced accuracy in predictions compared to quantitative QSAR models, although QSAR models may exhibit higher specificity. frontiersin.orgresearchgate.net The development of robust SAR and QSAR models relies on having a diverse set of structurally related compounds with well-defined biological data. nih.gov

Identification of Structural Features Modulating Biological Activity

The biological activity of this compound is intrinsically linked to its specific arrangement of functional groups on the tetrahydrobenzylisoquinoline scaffold.

The substitution pattern on the two aromatic rings of the this compound molecule significantly influences its reactivity and biological interactions. The nature and position of substituents determine the electron density of the aromatic rings, which in turn affects how the molecule interacts with biological targets. openstax.orglibretexts.orglibretexts.org

Substituents can be classified as activating or deactivating towards electrophilic aromatic substitution. openstax.orglibretexts.org Activating groups donate electrons to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Deactivating groups, conversely, withdraw electrons from the ring, reducing its reactivity. libretexts.org The phenolic hydroxyl group in this compound is a strong activating group, directing electrophilic attack to the ortho and para positions. The reactivity of the ring is also influenced by inductive and resonance effects of the substituents. libretexts.orgmsu.edu

Substituent TypeEffect on Aromatic RingExample
ActivatingIncreases reactivity-OH, -NH2, -CH3
DeactivatingDecreases reactivity-NO2, -CN, -COOH

Phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are largely attributed to the reactivity of the hydroxyl (-OH) group. researchgate.netnih.gov The phenolic hydroxyl groups in this compound are key to its biological profile.

These hydroxyl groups can act as hydrogen donors, which is a primary mechanism for their antioxidant activity by neutralizing free radicals. nih.gov The position and number of hydroxyl groups on the aromatic ring influence the antioxidant capacity. nih.gov Furthermore, the phenolic group in this compound can undergo oxidation to form quinones, a reaction that is characteristic of electron-rich benzylisoquinoline alkaloids. This reactivity is important for certain biological activities but can also be involved in metabolic activation. researchgate.net The hydroxyl groups also contribute to the molecule's ability to form hydrogen bonds, which can be crucial for binding to enzyme active sites or receptors. mdpi.com

One of the most significant properties of the methylenedioxyphenyl group is its potential to interact with cytochrome P450 (CYP) enzymes. cureffi.org Some compounds containing this group are known inhibitors of CYP enzymes, which can lead to drug-drug interactions by altering the metabolism of other compounds. cureffi.orguni-halle.de However, the effect is molecule-specific, and not all compounds with a methylenedioxyphenyl group are potent CYP inhibitors. cureffi.org In the context of this compound's biological activity, this group contributes to the specific shape and electronic properties that allow it to bind to its molecular targets. rsc.org

Role of Phenolic Groups

Comparative SAR Analysis with Analogous Benzylisoquinoline Alkaloids

To better understand the SAR of this compound, it is useful to compare it with other structurally related benzylisoquinoline alkaloids. This class of compounds is incredibly diverse, with over 2,500 known structures. sci-hub.semdpi.com

Benzylisoquinoline alkaloids can be categorized into several subclasses, including simple benzylisoquinolines, aporphines, protoberberines, and bisbenzylisoquinolines. sci-hub.semaxapress.com The reactivity and biological activity profile of these alkaloids are determined by their core scaffold and the nature of their substituents.

This compound is a tetrahydrobenzylisoquinoline. A simple comparison with its N-methylated counterpart, cinnamolaurine (B12758525), reveals that the "nor-" prefix indicates the absence of a methyl group on the nitrogen atom. This difference can affect the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor.

Compared to reticuline (B1680550), another well-known benzylisoquinoline alkaloid, this compound lacks the N-methyl group and has a methylenedioxy bridge instead of two separate methoxy (B1213986) groups on one of the aromatic rings. Reticuline is a crucial intermediate in the biosynthesis of many other alkaloids, including morphine. sci-hub.se

The reactivity of this compound's phenolic group, leading to oxidation, can be contrasted with the reactivity of other alkaloids. For instance, aporphine (B1220529) alkaloids have a more rigid tetracyclic framework, which influences their interaction with biological targets.

AlkaloidStructural ClassKey Distinguishing Feature
This compound TetrahydrobenzylisoquinolineMethylenedioxyphenyl group, secondary amine
Cinnamolaurine TetrahydrobenzylisoquinolineN-methylated form of this compound
Reticuline TetrahydrobenzylisoquinolineCatechol moiety and N-methyl group
Corydine AporphineRigid tetracyclic aporphine framework
Papaverine BenzylisoquinolineAromatic isoquinoline (B145761) ring, no chiral center

This comparative analysis highlights how subtle changes in the molecular structure, such as the presence or absence of a methyl group or the nature of the oxygen-containing substituents, can lead to significant differences in the reactivity and biological profiles of these alkaloids.

Molecular Target Identification and Mechanistic Elucidation

Investigation of Specific Receptor and Enzyme Interactions

Recent in silico research has highlighted Aurora Kinase A (AURKA) as a significant molecular target of norcinnamolaurine. tandfonline.com AURKA is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. oncotarget.comwikipedia.org Its overexpression is a common feature in various cancers, making it an attractive target for cancer therapy. oncotarget.comnih.govmedchemexpress.com

To investigate the interaction between this compound and AURKA, researchers have employed computational docking and e-pharmacophore screening. tandfonline.com Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com E-pharmacophore screening helps in identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov

A study involving an E-pharmacophore-based screening of the AURKA-Norcinnamolaurine complex demonstrated a strong binding affinity. tandfonline.com This computational approach, which utilized databases like the Natural Product and Drug Bank databases, identified lead compounds with binding affinities ranging from -7.148 to -8.602 kcal/mol, indicating favorable interactions within the AURKA binding pocket. tandfonline.comresearcher.lifescilit.com Subsequent analyses using methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA), Density Functional Theory (DFT), and Molecular Dynamics Simulations (MDS) further supported that this compound exhibits a superior binding affinity for AURKA. tandfonline.comresearchgate.net

The binding pocket of a protein is the region where a ligand binds. Characterizing this pocket is essential for understanding the specifics of the molecular interaction. In the case of this compound and AURKA, analysis of the binding interactions revealed the formation of hydrogen bonds with key amino acid residues within the kinase's binding pocket. researchgate.net

Specifically, hydrogen bond interactions were observed with residues such as Ala213, Arg220, Gln185, Asp274, and Asn261. researchgate.net These interactions are crucial for the stability of the this compound-AURKA complex. Molecular dynamics simulations have further confirmed that the resulting complexes maintain relative stability with minimal deviation and fluctuations. tandfonline.com

Table 1: Key Amino Acid Residues in AURKA Binding Pocket Interacting with this compound

Interacting ResidueType of InteractionReference
Alanine 213 (Ala213)Hydrogen Bond researchgate.net
Arginine 220 (Arg220)Hydrogen Bond researchgate.net
Glutamine 185 (Gln185)Hydrogen Bond researchgate.net
Aspartic Acid 274 (Asp274)Hydrogen Bond researchgate.net
Asparagine 261 (Asn261)Hydrogen Bond researchgate.net

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govscielo.br Antioxidants can mitigate oxidative damage by neutralizing free radicals or by modulating cellular antioxidant defense mechanisms. nih.gov

This compound is believed to exert antioxidant effects by inhibiting enzymes involved in oxidative stress pathways. The antioxidant action of chemical compounds can occur through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net Phenolic compounds, a class to which this compound belongs, are known for their antioxidant properties. nih.gov

The body's endogenous antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com Some compounds can enhance the activity of these enzymes or inhibit pro-oxidant enzymes like xanthine (B1682287) oxidase. nih.govmdpi.com While the precise mechanisms of this compound's modulation of these pathways are still under investigation, its chemical structure suggests a potential to act as a free radical scavenger and to influence these enzymatic pathways.

Inhibition of Aurora Kinase A (AURKA)

Computational Docking and E-Pharmacophore Screening

Interrogation of Cellular Pathways and Molecular Networks

The effects of a bioactive compound like this compound are often not limited to a single target but can ripple through interconnected cellular pathways and molecular networks. scientificarchives.comnih.gov These networks represent the complex web of interactions between genes, proteins, and other molecules that govern cellular processes. dovepress.com

Inhibition of a key regulatory protein like AURKA can have widespread consequences. AURKA is involved in the G2/M transition of the cell cycle and mitosis. nih.gov Its inhibition can lead to defects in mitotic spindle formation, abnormal centrosome numbers, and prolonged mitosis, potentially triggering cell death through apoptosis, autophagy, or senescence. oncotarget.com

Furthermore, the inhibition of AURKA by other compounds has been shown to activate the cGAS/STING/NF-κB pathway, which can lead to the upregulation of immune checkpoint proteins like PD-L1. nih.gov This highlights the intricate connection between cell cycle regulation and the immune response. Understanding how this compound influences these broader molecular networks is a key area for future research.

Advanced Methodologies for Target Deconvolution

Identifying the molecular targets of natural products is a challenging but crucial step in drug discovery. researchgate.net This process, known as target deconvolution, employs a variety of advanced methodologies. nih.gov

Table 2: Advanced Methodologies for Target Deconvolution

MethodologyDescriptionReference(s)
Chemical Proteomics Uses a small molecule to capture and identify interacting proteins from a complex mixture. This includes affinity-based chemoproteomics (pull-downs) and activity-based protein profiling (ABPP). drughunter.combeilstein-journals.orgfrontiersin.org
Cellular Thermal Shift Assay (CETSA) A label-free method that measures the thermal stabilization of a target protein upon ligand binding. CETSA coupled with mass spectrometry (CETSA® MS) allows for an unbiased assessment of the proteome. drughunter.combeilstein-journals.org
Genomic and Phenotypic Profiling Indirect methods that identify targets by comparing the cellular effects of a compound to the effects of known genetic or chemical perturbations. This can involve techniques like RNAi or CRISPR screening. researchgate.netdrughunter.com
Computational Prediction In silico approaches, including machine learning algorithms and QSAR methods, that predict potential drug-target interactions based on the chemical structure of the compound and known biological data.

These techniques can be broadly categorized into probe-based methods, which require modifying the small molecule with a tag, and label-free methods. drughunter.com While probe development can be complex, label-free approaches like CETSA offer a more direct way to identify targets in their native cellular environment. drughunter.com The combination of these advanced methodologies will be instrumental in further elucidating the complete target profile of this compound and understanding its full therapeutic potential.

Q & A

Basic: What are the standard methodologies for isolating and characterizing norcinnamolaurine from plant sources?

Answer:
this compound, an isoquinoline alkaloid, is typically isolated via column chromatography using silica gel or alumina as stationary phases. Initial extraction from plant material (e.g., bark of Neolitsea aureo-sericea) involves polar solvents like methanol or ethanol. Subsequent purification steps may include gradient elution to separate alkaloids based on polarity. Characterization relies on spectroscopic techniques: nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing aporphine vs. tetrahydrobenzylisoquinoline skeletons), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Physicochemical properties (e.g., melting point, optical rotation) are also critical for validation .

Basic: What is the taxonomic significance of this compound in the Neolitsea genus?

Answer:
this compound serves as a chemotaxonomic marker for Neolitsea species. Its presence or absence, combined with related alkaloids (e.g., bisnorargemonine), helps differentiate species within the genus. For example, its isolation from N. aureo-sericea—previously unreported in this genus—highlights evolutionary biochemical adaptations. Researchers should compare alkaloid profiles across species using HPLC or LC-MS to identify phylogenetic patterns .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?

Answer:
Discrepancies in bioactivity data (e.g., varying IC50 values across studies) require systematic validation:

Replication Studies : Repeat assays under identical conditions (e.g., cell lines, incubation times) to rule out methodological variability.

Structural Analog Analysis : Compare this compound with derivatives to isolate structure-activity relationships (SAR).

Dose-Response Curves : Use multiple concentrations to assess potency thresholds and Hill slopes.

Independent Validation : Collaborate with third-party labs to confirm findings, ensuring transparency .

Advanced: What experimental strategies are recommended for synthesizing this compound and its analogs?

Answer:
Synthesis strategies involve:

Retrosynthetic Analysis : Break down the molecule into precursor units (e.g., benzylisoquinoline scaffolds).

Key Reactions : Employ Pictet-Spengler cyclization for isoquinoline core formation and enzymatic resolution for stereochemical control.

Characterization : Validate synthetic products via high-resolution MS, 2D-NMR (e.g., COSY, NOESY), and X-ray crystallography.

Scalability : Optimize solvent systems and catalysts for gram-scale production while minimizing racemization .

Basic: How should researchers approach the identification of this compound in novel plant extracts?

Answer:

Chromatographic Separation : Use TLC or HPLC to fractionate extracts, targeting alkaloid-rich fractions.

Spectroscopic Profiling : Compare NMR/MS data with published spectra of this compound.

Reference Standards : Co-elute samples with authenticated this compound to confirm retention times.

Dereplication Tools : Leverage databases like AntiBase or SciFinder to rule out known compounds .

Advanced: What statistical and experimental design principles ensure reproducibility in this compound bioactivity studies?

Answer:

Control Groups : Include positive (e.g., known inhibitors) and negative (solvent-only) controls.

Blinding : Mask sample identities during data collection to reduce bias.

Power Analysis : Determine sample sizes a priori to ensure sufficient statistical power.

Data Normalization : Use internal standards (e.g., housekeeping genes in gene expression assays) to correct for technical variability .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., trimethylsilylpropanoic acid) for absolute quantification.

LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples (e.g., plasma).

Calibration Curves : Prepare linear ranges covering expected concentrations, validated with R² > 0.99 .

Advanced: How can researchers integrate computational methods to predict this compound’s molecular targets?

Answer:

Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina.

QSAR Modeling : Train models on bioactivity data of structural analogs to predict EC50/IC50 values.

Network Pharmacology : Map putative targets onto disease pathways (e.g., cancer apoptosis) using KEGG or Reactome .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.